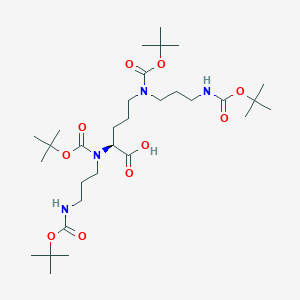![molecular formula C9H9NO B044962 1,3-Dimethylfuro[3,4-c]pyridine CAS No. 123229-64-1](/img/structure/B44962.png)
1,3-Dimethylfuro[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylfuro[3,4-c]pyridine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. It is a fused ring system that contains both pyridine and furan rings, and its unique structure has attracted the attention of researchers in the fields of medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 1,3-Dimethylfuro[3,4-c]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical And Physiological Effects
1,3-Dimethylfuro[3,4-c]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3-Dimethylfuro[3,4-c]pyridine is its unique structure, which makes it a useful building block for the synthesis of new compounds with different properties. However, its synthesis can be challenging, and it may not be readily available in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 1,3-Dimethylfuro[3,4-c]pyridine. One area of interest is the development of new derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of its potential applications in other fields, such as material science or environmental chemistry. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic uses.
Synthesis Methods
The synthesis of 1,3-Dimethylfuro[3,4-c]pyridine involves the reaction of 2,3-dimethyl-1,4-pentadiene with pyridine-4-carboxaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of the fused ring system, which can be further functionalized to obtain derivatives with different properties.
Scientific Research Applications
1,3-Dimethylfuro[3,4-c]pyridine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
123229-64-1 |
|---|---|
Product Name |
1,3-Dimethylfuro[3,4-c]pyridine |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1,3-dimethylfuro[3,4-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3 |
InChI Key |
PYCIOJGFQMKXQX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(O1)C |
Canonical SMILES |
CC1=C2C=CN=CC2=C(O1)C |
synonyms |
Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



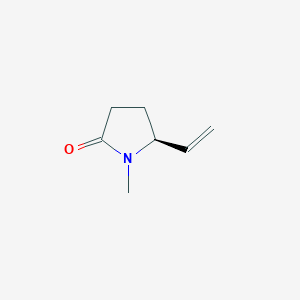
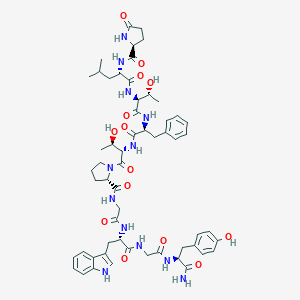
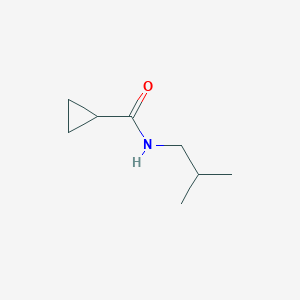
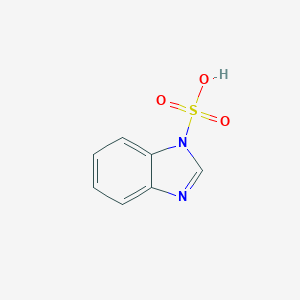
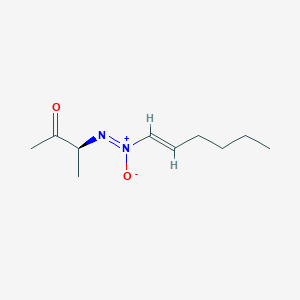

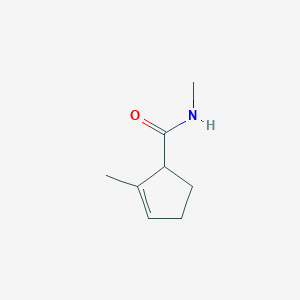
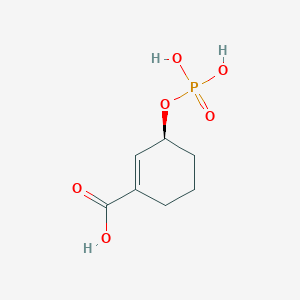
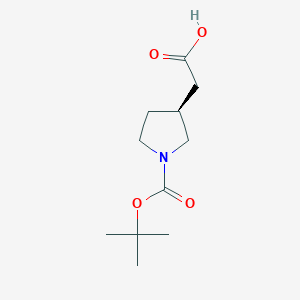
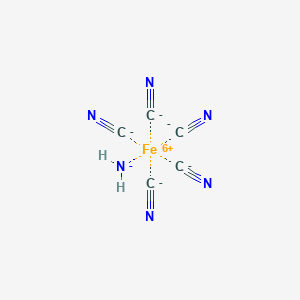
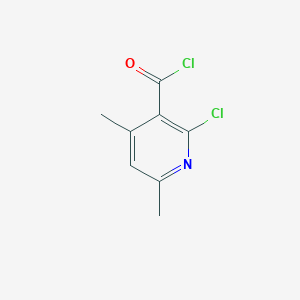
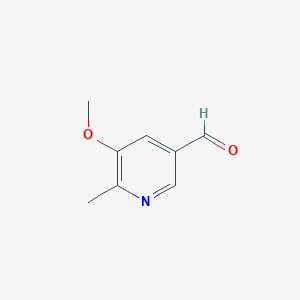
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
